3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide
Description
3-(Benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked via an ether oxygen to a propane sulfonamide chain, which is further substituted with a pyridin-4-ylmethyl group.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-24(20,18-11-13-4-6-17-7-5-13)9-1-8-21-14-2-3-15-16(10-14)23-12-22-15/h2-7,10,18H,1,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCAMOYVDCYXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety and a pyridine ring, which are known to contribute to its biological properties. The sulfonamide group enhances its pharmacological profile by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It exhibits potential as an enzyme inhibitor , particularly targeting pathways involved in inflammation and cancer progression. The binding affinity to these molecular targets can modulate their activity, leading to altered biochemical pathways relevant to various diseases.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have reported that related compounds show IC50 values lower than standard drugs like doxorubicin in various cancer cell lines (e.g., HepG2, HCT116) . The mechanisms underlying these effects include:
- EGFR Inhibition : Compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis Induction : Studies involving annexin V-FITC assays demonstrate that these compounds can trigger apoptosis in cancer cells by modulating mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Comparative Analysis with Related Compounds
To understand the unique biological activities of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d][1,3]dioxole + Pyridine | Moderate anticancer activity |
| Compound B | Benzo[d][1,3]dioxole + Sulfonamide | Strong EGFR inhibition |
| This compound | Benzo[d][1,3]dioxole + Pyridine + Sulfonamide | Potent anticancer and anti-inflammatory effects |
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study on bis-benzo[d][1,3]dioxol-5-yl derivatives demonstrated significant antitumor activity with IC50 values lower than 5 µM against multiple cancer cell lines .
- Case Study 2 : Research focusing on pyridine-containing sulfonamides showed promising results in reducing inflammation markers in animal models of arthritis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to benzodioxole-containing derivatives reported in the evidence, focusing on structural motifs, synthesis strategies, and physicochemical properties.
Structural Motifs and Functional Groups
Key Observations :
- The target’s sulfonamide linker distinguishes it from amide- or carbamate-linked analogs (e.g., piperazine derivatives in ).
- Pyridinylmethyl substitution is unique compared to phenyl or thiazole substituents in other compounds.
- Benzodioxole-oxy groups are common across all analogs, suggesting shared synthetic strategies for ether formation.
Key Observations :
- Benzimidazoles require high-temperature condensation , whereas sulfonamide synthesis likely proceeds under milder conditions.
- Amide couplings (e.g., HATU-mediated) are prevalent for carboxamides , but sulfonamides may involve sulfonyl chlorides.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
